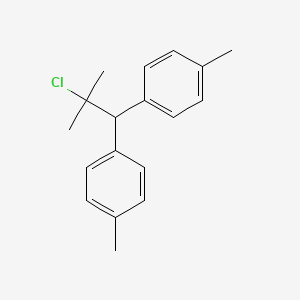
3-Bromo-2-(methanesulfonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(methanesulfonyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in medicinal chemistry and drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The resulting quinoline can then be brominated using bromine in nitrobenzene to obtain 3-bromoquinoline . The methanesulfonyl group can be introduced through a sulfonation reaction using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of 3-Bromo-2-(methanesulfonyl)quinoline may involve large-scale bromination and sulfonation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-(methanesulfonyl)quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine in nitrobenzene.
Sulfonation: Methanesulfonyl chloride in the presence of a base.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-(methanesulfonyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Biological Studies: Investigated for its biological activities, such as enzyme inhibition and receptor binding.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-(methanesulfonyl)quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine and methanesulfonyl groups can enhance its binding affinity and selectivity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromoquinoline: Lacks the methanesulfonyl group but shares the bromine substitution.
2-(Methanesulfonyl)quinoline: Lacks the bromine substitution but contains the methanesulfonyl group.
Quinoline: The parent compound without any substitutions.
Uniqueness
The combination of these functional groups can lead to unique chemical and biological properties that are not observed in similar compounds .
Eigenschaften
CAS-Nummer |
64495-37-0 |
|---|---|
Molekularformel |
C10H8BrNO2S |
Molekulargewicht |
286.15 g/mol |
IUPAC-Name |
3-bromo-2-methylsulfonylquinoline |
InChI |
InChI=1S/C10H8BrNO2S/c1-15(13,14)10-8(11)6-7-4-2-3-5-9(7)12-10/h2-6H,1H3 |
InChI-Schlüssel |
YPZKPNQOKVLZSW-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2C=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)


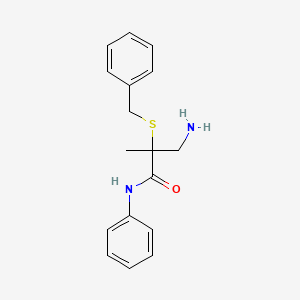
silane](/img/structure/B14508209.png)
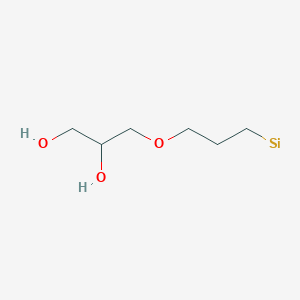
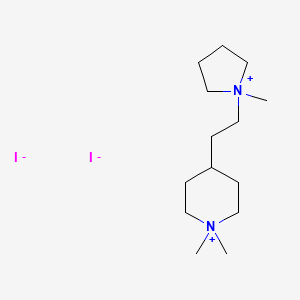

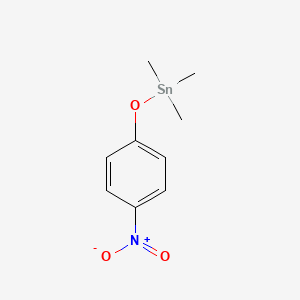
![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
![Ethyl [chloro(isocyanato)methyl]phosphonochloridate](/img/structure/B14508243.png)
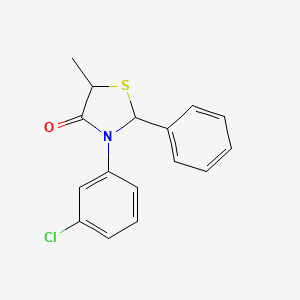
![4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14508257.png)
